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Germanium;molybdenum

Cat. No.: B14666854
M. Wt: 168.58 g/mol
InChI Key: QOSMEWGVERQLHJ-UHFFFAOYSA-N
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Description

Significance of Germanium and Molybdenum in Advanced Inorganic Chemistry and Materials Science

Germanium, a lustrous metalloid, holds a pivotal position in the history of electronics, most notably as the material used in the first transistors. computerhistory.orgu-blox.com Its semiconductor properties remain crucial in modern technology, with significant applications in fiber-optic systems, infrared optics, and solar cell applications. materialsproject.org Germanium's ability to form stable compounds with a variety of elements, including metals and non-metals, makes it a versatile component in advanced materials.

Molybdenum, a transition metal, is renowned for its high melting point, strength, and resistance to corrosion. ntu.edu.sg These properties make it an essential alloying agent in high-strength steels and superalloys. ntu.edu.sg In the domain of inorganic chemistry, molybdenum's variable oxidation states contribute to its widespread use in catalysis, particularly in petroleum refining and enzymatic processes like nitrogen fixation. sci-hub.boxnih.gov The combination of germanium's semiconductor characteristics and molybdenum's high-temperature stability and catalytic prowess creates a fertile ground for the development of novel materials with unique electronic, optical, and chemical properties.

Overview of Diverse Germanium-Molybdenum Compound Classes: Intermetallics, Oxides, and Organometallic Species

The chemical landscape of germanium and molybdenum is populated by several distinct classes of compounds, each with its own set of structural motifs and functional properties.

Intermetallic Compounds: These are solid-state compounds formed between germanium and molybdenum that exhibit ordered crystal structures. giessereilexikon.comametekinterconnect.com These phases are often characterized by high melting points, hardness, and in some cases, interesting electronic properties such as superconductivity. u-blox.comgiessereilexikon.comresearchgate.net

Oxides: Germanium and molybdenum combine with oxygen to form a range of oxide materials. These can be simple binary oxides or more complex ternary and quaternary structures. Molybdenum oxides are particularly noted for their catalytic activity in various oxidation and reduction reactions. computerhistory.orgresearchgate.net The incorporation of germanium into molybdenum oxide frameworks can modify their structural and electronic properties, leading to enhanced catalytic performance. researchgate.net

Organometallic Species: This class of compounds features direct bonds between germanium and molybdenum atoms within a molecule that also contains organic ligands. Research in this area has led to the synthesis of novel complexes with unusual bonding arrangements, including metal-germanium multiple bonds, which are of fundamental interest in inorganic and organometallic chemistry. techtarget.comacs.org

Historical Trajectories and Contemporary Trends in Germanium-Molybdenum Research

The study of germanium and molybdenum compounds has evolved significantly over time. Early research was largely driven by the fundamental discoveries of the elements themselves and the exploration of their binary phase diagrams. The invention of the transistor in 1947, which initially utilized germanium, marked a major milestone that spurred intense research into semiconductor materials. computerhistory.orgu-blox.com

Contemporary research into germanium-molybdenum systems is characterized by a focus on advanced materials with tailored functionalities. A significant trend is the exploration of nanoscale materials, such as nanoparticles and thin films, for applications in electronics and energy storage. rsc.org There is also a strong interest in the development of novel catalysts, including complex oxo-clusters and molybdenum-based materials for hydrogen evolution and CO2 reduction. rsc.orgnist.govopenaccessjournals.com Furthermore, the synthesis and characterization of organometallic complexes with unprecedented bonding, such as germylyne complexes with molybdenum-germanium triple bonds, continue to push the boundaries of fundamental chemical knowledge. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeMo B14666854 Germanium;molybdenum

Properties

Molecular Formula

GeMo

Molecular Weight

168.58 g/mol

IUPAC Name

germanium;molybdenum

InChI

InChI=1S/Ge.Mo

InChI Key

QOSMEWGVERQLHJ-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Mo]

Origin of Product

United States

Synthesis Methodologies for Germanium Molybdenum Compounds

Hydrothermal Crystal Growth Techniques

Hydrothermal synthesis is a prominent method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly effective for producing novel germanate and molybdate (B1676688) transition metal oxides. clemson.edu

Influence of Mineralizers and pH on Crystallization Pathways

Mineralizers are crucial additives in hydrothermal synthesis that increase the solubility of reactants and influence the crystallization rate and pathways. mdpi.comresearchgate.net The choice of mineralizer and the control of pH are critical factors in determining the final crystalline phase and morphology of the synthesized materials. clemson.eduresearchgate.net

For instance, in the hydrothermal synthesis of molybdenum oxides, alkali chloride mineralizers have been shown to facilitate the formation of various members of the MMoO₄ (where M = Mn, Co, Cu) structural family. clemson.edu This indicates that the pH environment created by the mineralizer is a key determinant in synthesizing specific molybdate triangular phases. clemson.edu In the case of α-quartz type GeO₂, using NaOH as a mineralizer can lead to the formation of GeO(OH)₃⁻ species in solution, which may precipitate as relatively insoluble sodium germanates, thereby reducing the incorporation of germanium into the desired crystal structure. mdpi.com To mitigate this, a lower concentration of NaOH and a higher dissolution temperature can be employed. mdpi.com

The role of mineralizers extends to controlling the crystal facet growth. By adjusting the concentration and ratio of different mineralizers, such as NaOH and KOH, the shape of the resulting crystals can be tailored. researchgate.net

Vapor-Phase Deposition Techniques

Vapor-phase deposition encompasses a family of processes where a thin film of a solid material is deposited onto a substrate from a gaseous phase. These techniques are widely used in the semiconductor and materials science fields for creating high-quality, uniform films and complex heterostructures.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) for Germanium Film Growth on Molybdenum Substrates

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a technique that utilizes plasma to enhance the chemical reaction rates of the precursors. This allows for deposition at lower temperatures compared to conventional Chemical Vapor Deposition (CVD), which is advantageous for preventing thermal damage to substrates and previously deposited layers. unibs.it

In the context of germanium-molybdenum systems, PECVD has been employed to grow germanium films on molybdenum substrates. unibs.itunife.it This process is part of a two-step method for creating nanostructured germanium anodes for high-performance lithium-ion batteries. unibs.it Molybdenum is chosen as the substrate due to its good electrical conductivity, high melting point, and resistance to hydrofluoric acid, which is used in the subsequent electrochemical etching step to nanostructure the germanium film. unibs.itunife.it

The PECVD process for depositing germanium on molybdenum typically involves the use of germane (B1219785) (GeH₄) as the germanium precursor. scirp.org The plasma provides the necessary energy to dissociate the precursor molecules at lower substrate temperatures, enabling high deposition rates. unibs.itscirp.org The resulting germanium films are homogeneous and feature a nanosized morphology. unife.it

Chemical Vapor Deposition (CVD) for Molybdenum Dichalcogenide Heterostructures

Chemical Vapor Deposition (CVD) is a versatile technique for synthesizing high-quality thin films and 2D materials, including transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS₂). mdpi.commdpi.com CVD allows for the direct growth of 2D heterostructures, which can lead to the formation of lattice-aligned layers. mdpi.com

Novel 2D-3D heterostructures composed of a single crystalline germanium (110) thin film and monolayer MoS₂ have been prepared using low-pressure CVD. mdpi.comnih.gov In such processes, volatile precursors like molybdenum trioxide (MoO₃) and sulfur are reacted in a controlled atmosphere to form MoS₂ on a substrate. mdpi.com The growth of germanium on the MoS₂ layer can then be achieved, resulting in a heterostructure with unique electrical characteristics. nih.govosti.gov It has been observed that the field-effect conductivity of monolayer MoS₂ can be converted from n-type to p-type upon the growth of a germanium thin film on top, a phenomenon attributed to charge transfer at the interface. nih.govosti.gov

Furthermore, CVD has been used to grow germanium flakes on MoS₂ layers, with the process parameters influencing the resulting microstructure. iitj.ac.in For instance, halide-assisted CVD, using precursors like germanium sulfide (B99878) (GeS) and potassium chloride (KCl), has been employed to grow p-type germanium flakes for constructing p-Ge/n-MoS₂ heterojunctions. aip.org The introduction of sulfur vacancies in the MoS₂ layer can even facilitate the growth of hexagonal germanium grains, a phase not typically stable under standard conditions. lanl.gov

Metal-Organic Vapor-Phase Epitaxy (MOVPE) for Germanium Nanostructure Fabrication

Metal-Organic Vapor-Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapor Deposition (MOCVD), is a CVD technique that uses metalorganic compounds as precursors. MOVPE is a highly controllable process capable of producing complex device structures with high uniformity and atomically abrupt interfaces.

While germane (GeH₄) is a common precursor for germanium growth, its thermal lability has led to the exploration of less hazardous liquid organogermanium precursors like isobutylgermane (IBuGe) for the deposition of germanium-containing films. wikipedia.orgchemeurope.com MOVPE has been successfully used to grow epitaxial germanium layers on silicon substrates, overcoming the lattice mismatch through techniques like two-step growth and post-annealing. researchgate.net

In the context of germanium nanostructures, MOVPE has been demonstrated for the epitaxial growth of antimonene-like nanocrystals on germanium surfaces, assisted by gold nanoparticles. arxiv.orgcnr.itarxiv.org This bottom-up approach showcases the potential of MOVPE for fabricating novel 2D materials and nanostructures. Although direct MOVPE growth of germanium on molybdenum is less commonly detailed, the principles of MOVPE for growing high-quality germanium films and nanostructures are well-established and applicable to various substrates. researchgate.netaip.orgpowerwaywafer.com

Interactive Data Tables

PECVD Parameters for Germanium Film Growth
ParameterValue/RangeReference
SubstrateMolybdenum (Mo) unibs.itunife.it
Germanium PrecursorGermane (GeH₄) scirp.org
Deposition Temperature< 400 °C unibs.it
Deposition RateUp to 10 nm/s unibs.it
Resulting Film MorphologyHomogeneous, nanosized unife.it
CVD Parameters for Ge/MoS₂ Heterostructures
ParameterValue/RangeReference
MethodLow-Pressure CVD mdpi.com
MoS₂ PrecursorsMolybdenum trioxide (MoO₃), Sulfur (S) mdpi.com
Ge PrecursorsGermanium sulfide (GeS), Potassium chloride (KCl) aip.org
Resulting Structure2D-3D Ge/MoS₂ heterostructure mdpi.comnih.gov
Ge Flake Typep-type aip.org

Electrochemical Fabrication and Nanostructuring Processes

The electrochemical fabrication of germanium-molybdenum compounds, particularly in the form of nanostructured thin films, represents a significant area of research for applications such as high-performance lithium-ion batteries. These methods leverage electrochemical principles to create materials with controlled porosity and high surface area, which are crucial for enhanced electrochemical performance.

Electrochemical Etching for Nanostructured Germanium Films on Molybdenum

A prominent method for creating nanostructured germanium films involves a two-step process: initial film deposition followed by electrochemical etching. unibs.itresearchgate.net Germanium films are commonly grown on a molybdenum substrate using Plasma Enhanced Chemical Vapor Deposition (PECVD). unibs.it This deposition technique allows for the formation of a homogeneous germanium layer with a dense, nanometric morphology. unife.it

Following deposition, the nanostructuring is achieved through electrochemical etching, often using hydrofluoric acid (HF) as the electrolyte. unibs.itscience.gov This process selectively removes material to create a porous, high-surface-area architecture. researchgate.netunife.it The resulting nanostructured germanium film exhibits an open porosity that extends through the layer's thickness, which is advantageous for applications like lithium-ion battery anodes as it can accommodate the volume expansion and contraction during lithiation and delithiation cycles. researchgate.net The etching process is carefully controlled to create a network of nanometric structures while maintaining good adhesion of the film to the molybdenum substrate. unife.it In some cases, the etching can be so thorough that it exposes the underlying molybdenum substrate in certain areas. unibs.it

The final nanostructure consists of a high density of germanium nanocrystals. researchgate.net This method is valued for producing pure material with distinctive advantages for electrochemical applications. researchgate.net

Comparative Analysis of Substrate Materials in Electrochemical Processing

The choice of substrate is a critical factor in the electrochemical processing of germanium films. A comparative study between molybdenum (Mo) and stainless steel (SS) as substrates for nanostructured germanium anodes has provided valuable insights. unife.it Molybdenum is often selected for its good electrical properties and high melting point. unife.it

Germanium films deposited via PECVD on both molybdenum and stainless steel substrates are homogeneous and exhibit a nanosized morphology. unife.itresearchgate.net However, the initial deposition can show slight differences; Ge on a laminated Mo substrate may show large striations conformal to the substrate, while Ge on SS tends to have a more uniformly distributed granular morphology. unife.it

After the electrochemical etching process, both substrates yield Ge layers with a large, open porosity. unife.it Transmission Electron Microscopy (TEM) analysis reveals that the porosity extends through the thickness of the Ge films on both Mo and SS. unife.itresearchgate.net The resulting nanostructured metallic germanium phase is confirmed by electron diffraction patterns for layers on both substrates. unife.it The primary difference lies in the specific morphology of the resulting porous network, which is influenced by the underlying substrate. unife.it While both substrates prove viable, molybdenum's properties make it a well-regarded choice for high-performance applications. unibs.itunife.it The study of different conductive substrates is crucial, as efficient electron transport between the catalyst layer and the substrate is essential for performance. acs.org

Solution-Based and Colloidal Synthesis Routes

Solution-based and colloidal synthesis methods offer versatile and often facile pathways to produce germanium-molybdenum nanocomposites. These techniques allow for the intimate mixing of components at the nanoscale, leading to materials with synergistic properties.

Facile Synthesis of Germanium Nanoparticles/Molybdenum Disulfide Nanocomposites

A straightforward and effective method for producing Germanium Nanoparticles/Molybdenum Disulfide (Ge/MoS₂) nanocomposites has been developed. nthu.edu.twrsc.orgrsc.org This approach involves the synthesis of the individual components followed by their combination in a solution. nthu.edu.tw

The synthesis of MoS₂ nanosheets can be achieved via a hydrothermal method, where ammonium (B1175870) molybdate tetrahydrate and thiourea (B124793) are dissolved in deionized water and heated in a reactor. nthu.edu.tw Separately, Germanium nanoparticles (GeNPs) are synthesized and then dispersed in a solvent like toluene. nthu.edu.tw

The core of the facile synthesis lies in blending the pre-synthesized Ge nanoparticles and MoS₂ nanosheets in a solution at room temperature. nthu.edu.twrsc.orgrsc.org The mixture is vigorously stirred for an extended period, typically around 12 hours, to ensure that the MoS₂ nanosheets are densely covered by a large quantity of Ge nanoparticles. nthu.edu.twrsc.org The resulting composite material is then collected through centrifugation. nthu.edu.tw This method avoids complex procedures and harsh reaction conditions that can hinder industrial application. nthu.edu.tw

Blending and Annealing Strategies for Composite Material Realization

The blending of Ge nanoparticles and MoS₂ nanosheets in a solvent is a key step in forming the nanocomposite. nthu.edu.tw This process, conducted at room temperature, facilitates the physical adsorption and decoration of Ge nanoparticles onto the surface of the MoS₂ nanosheets. nthu.edu.twrsc.org

Following the solution-based blending, an annealing step is crucial for the final realization of the composite material and for optimizing its properties. nthu.edu.twrsc.orgrsc.org The blended Ge/MoS₂ composite is heated in a furnace under an inert argon atmosphere. nthu.edu.twrsc.org A typical annealing protocol involves heating to 350°C for 2 hours. nthu.edu.twrsc.org This thermal treatment serves a critical purpose: it eliminates unnecessary organic ligands, such as oleylamine, from the surface of the germanium nanoparticles. nthu.edu.twrsc.org These ligands, often used during the nanoparticle synthesis, can result in poor electrical conductivity, and their removal is essential for enhancing the electrochemical performance of the final composite. nthu.edu.twrsc.org The annealed Ge/MoS₂ composites are then collected for characterization and use in applications like lithium-ion battery anodes. nthu.edu.tw This combination of blending and annealing is a strategic approach to creating hybrid materials with synergistically improved properties, such as enhanced conductivity and structural stability. nthu.edu.tw

Organometallic Synthesis of Transition Metal Germanium Complexes

The organometallic synthesis of complexes containing bonds between transition metals and germanium is a sophisticated field of chemistry, leading to compounds with unique bonding and reactivity. The first germylyne complex (containing a metal-germanium triple bond) was reported in 1996, prepared from the reaction of a chlorogermylene and an anionic molybdenum complex. researchmap.jp

Synthesis strategies for transition metal-germanium complexes, including those with molybdenum, can be broadly categorized. One major route involves reactions starting from stable divalent germanium species, such as germanium(II) halides (:GeRX). researchmap.jp This can involve salt metathesis between an anionic metal complex and the germylene, followed by ligand elimination. researchmap.jp For instance, germylyne complexes of Group 6 metals, including molybdenum, with the general formula Cp(CO)₂M≡Ge(C₆H₃-2,6-Trip₂) (where Trip is a bulky aryl group), have been synthesized using this approach. researchmap.jp Another method involves the reaction between germanium(II) halides and labile, neutral metal complexes, which proceeds via halide migration to the metal center. researchmap.jp

A notable synthesis involves the reaction of a methyl molybdenum complex with a trihydrogermane to create a molybdenum germylene complex with both Mo-H and Ge-H bonds (Cp(CO)₂(H)Mo═Ge(H){C(SiMe₃)₃}). acs.org This germylene complex can then be converted to a germylyne complex (Cp(CO)₂Mo≡Ge{C(SiMe₃)₃}) through dehydrogenation using reagents like aryl isocyanates or nitriles. acs.orgdigitellinc.com The reaction with nitriles proceeds through a Mo-Ge-N three-membered ring complex intermediate. acs.org Electron-rich phosphine (B1218219) complexes of molybdenum, such as [Mo(PMe₃)₆], have also been used as precursors, reacting with chlorogermylenes to yield chlorido(germylyne) complexes like trans-(Cl)(Me₃P)₄Mo≡Ge(C₆H₃-2,6-Trip₂). researchmap.jp These synthetic routes highlight the diverse organometallic chemistry used to create novel molybdenum-germanium compounds.

Data Tables

Table 1: Electrochemical Fabrication Parameters for Nanostructured Ge on Mo

Parameter Description Value/Reagent Source
Deposition Method Method for initial Germanium film growth Plasma Enhanced Chemical Vapor Deposition (PECVD) unibs.it
Substrate Material on which the film is deposited Molybdenum (Mo) unibs.it
Etching Reagent Chemical used for electrochemical etching Hydrofluoric Acid (HF) unibs.it
Resulting Structure Final morphology of the Germanium film Porous, nanostructured film with open porosity unife.itresearchgate.net

Table 2: Synthesis Parameters for Ge/MoS₂ Nanocomposites

Parameter Description Value/Reagent Source
MoS₂ Synthesis Method for producing Molybdenum Disulfide nanosheets Hydrothermal nthu.edu.tw
GeNP Synthesis Method for producing Germanium Nanoparticles Colloidal Synthesis nthu.edu.tw
Blending Conditions Mixing of GeNPs and MoS₂ Vigorous stirring in solution for 12 hours at room temperature nthu.edu.twrsc.org
Annealing Temperature Post-blending heat treatment temperature 350 °C nthu.edu.twrsc.orgrsc.org
Annealing Duration Duration of the heat treatment 2 hours nthu.edu.twrsc.org

Salt Metathesis Reactions for Molybdenum-Germanium Triple Bonds

A primary and effective method for creating a triple bond between molybdenum (Mo) and germanium (Ge) is through salt metathesis. This strategy typically involves the reaction of an anionic molybdenum complex with a germanium(II) halide. A foundational example of this is the reaction between the nucleophilic anion [CpMo(CO)₃]⁻ and an electrophilic germanium(II) chloride, such as GeClAr', where Ar' is a bulky aryl group like 2,6-Mes₂C₆H₃- (Mes = 2,4,6-trimethylphenyl). This reaction proceeds with the elimination of a carbon monoxide (CO) ligand to yield the germylyne complex [Cp(CO)₂Mo≡GeAr']. nih.gov The first successful synthesis of a complex with a Mo≡Ge triple bond, Cp(CO)₂Mo≡GeAr', was achieved this way. nih.gov

This salt metathesis approach has been extended to synthesize analogous chromium and tungsten complexes. nih.gov In some instances, intermediate metallogermylene complexes with single M-Ge bonds have been isolated and characterized. researchgate.net Researchers have also successfully employed this method to create aminogermylyne complexes, for example, Cp(OC)₂Mo≡GeN{C₆H₂-2,6-[C(H)Ph₂]₂-4-Me}(SiMe₃). researchgate.net

Furthermore, the use of a germylenoid, [LiGeCl₂C(SiMe₃)₃], which acts as a synthetic equivalent to the germanium(II) chloride GeCl(Tsi) [Tsi = C(SiMe₃)₃], has enabled the synthesis of germylyne complexes like Cp(OC)₂M≡GeTsi where M can be Mo or W. researchgate.net The synthesis of cationic germylyne complexes has also been achieved starting from an N-heterocyclic carbene (NHC)-stabilized germanium(II) halide. researchmap.jp

The general principle of these reactions is the nucleophilic substitution at the germanium center by the anionic metal complex, followed by ligand elimination to generate the coordinatively unsaturated and highly reactive triple bond. nih.govresearchmap.jp

Dehydrogenation Pathways for Germylyne Complex Formation

An alternative and significant route to molybdenum-germanium triple bonds is through the dehydrogenation of a hydrido(hydrogermylene) complex. acs.org This method provides a different pathway to the formation of germylyne complexes, which are analogs of carbyne complexes. digitellinc.com

The process begins with the synthesis of a molybdenum germylene complex that contains both Mo-H and Ge-H bonds, such as Cp(CO)₂(H)Mo=Ge(H){C(SiMe₃)₃}. acs.org This precursor can be synthesized by reacting a methyl molybdenum complex with a trihydrogermane. acs.org The subsequent conversion to the germylyne complex, Cp(CO)₂Mo≡Ge{C(SiMe₃)₃}, is achieved by removing the hydrogen atoms. acs.org

Two primary methods for this dehydrogenation have been reported:

Using Isocyanates: The reaction of the hydrido(hydrogermylene) complex with aryl isocyanates under mild heating leads to the formation of the germylyne complex. acs.org This reaction can proceed through a five-membered-ring intermediate. acs.org

Using Nitriles: Nitriles can also serve as hydrogen acceptors in this transformation. acs.orgacs.org Treating the germylene complex with excess nitrile, such as acetonitrile, at elevated temperatures can yield the germylyne complex. acs.org This reaction may proceed through a Mo-Ge-N three-membered ring intermediate, releasing an imine. acs.orgacs.org In some cases, particularly with aryl nitriles, the conversion of the three-membered ring intermediate to the final germylyne complex can be efficiently promoted by irradiation with blue LED light. acs.org

This dehydrogenation approach has also been successfully applied to synthesize tungsten germylyne and silylyne complexes. nih.gov

Exploration of Reaction Pathways for Cycloheptatrienylmolybdenum-Germanium Derivatives

The synthesis of cycloheptatrienylmolybdenum-germanium derivatives has been explored through various reaction pathways. researchgate.net These compounds feature a cycloheptatrienyl (η-C₇H₇) ligand attached to the molybdenum center.

Convenient synthetic procedures have been developed for compounds of the general formula (η-C₇H₇)Mo(CO)₂MR₃, where M can be silicon, germanium, or tin. researchgate.net The specific synthetic route depends on the nature of the 'R' group.

For Triphenyl Derivatives: Compounds such as (η-C₇H₇)Mo(CO)₂GePh₃ are synthesized using the anionic complex [(η-C₇H₇)Mo(CO)₂]⁻. This anion is generated, for example, by sodium amalgam reduction of (η-C₇H₇)Mo(CO)₂I, and then reacted with triphenylgermanium chloride (Ph₃GeCl). researchgate.net This method has proven effective, yielding the desired product in moderate yields. researchgate.net

For Halide Derivatives: The MCl₃ derivatives, such as (η-C₇H₇)Mo(CO)₂GeCl₃, are prepared from (η-C₇H₇)Mo(CO)₂Cl. researchgate.net This involves the displacement of the chloride ion from the molybdenum complex. researchgate.net

These synthetic explorations have provided access to a range of cycloheptatrienylmolybdenum derivatives containing germanium, allowing for the study of their infrared, NMR, and mass spectrometric properties. researchgate.net

Solid-State Reaction Approaches

The synthesis of solid-state germanium-molybdenum compounds, particularly intermetallic germanides, necessitates high-energy conditions to overcome the activation barriers for solid-state diffusion and reaction.

High-Temperature/Pressure Methods for Intermetallic Germanides

High-temperature and high-pressure techniques are employed to synthesize various molybdenum germanide phases. These methods are crucial for forming crystalline intermetallic compounds from their elemental constituents. For instance, compounds like MoGe₂ have been synthesized using high-temperature, high-pressure treatments. osti.gov

The synthesis of MoSi₂-based ceramics, which shares similarities with germanide synthesis, often involves hot-pressing stoichiometric mixtures of the elemental powders at very high temperatures (e.g., 1800°C) and pressures (e.g., 20 MPa) to achieve dense compacts. ias.ac.in Similarly, Mo₅Si₃ has been synthesized by hot-pressing at 1600°C and 10 MPa. ias.ac.in These conditions are indicative of the energetic requirements for the formation of intermetallic phases. The application of high pressure can also lead to the formation of different polymorphs of the material, as seen in the synthesis of a rhombohedral high-pressure, high-temperature polymorph of molybdenum diselenide. nih.gov

A study on the thin film reaction of various transition metals with germanium identified that molybdenum is among the metals that form high-resistivity germanide phases. aip.org

In-Situ Monitoring of Phase Formation Sequences during Solid-State Reactions

Understanding the sequence of phase formation during solid-state reactions is critical for controlling the synthesis of desired molybdenum germanide phases. In-situ monitoring techniques, such as real-time X-ray diffraction (XRD), are invaluable for this purpose. researchgate.netresearchgate.net

By monitoring the reaction of thin metal films with germanium during ramp anneals, the phase formation sequence can be determined. aip.org For the reaction between palladium and amorphous germanium (a-Ge), in-situ XRD revealed the initial formation of a polycrystalline Pd₂Ge layer. researchgate.net This type of real-time analysis allows for the identification of intermediate phases and the temperatures at which they form and transform.

While specific in-situ studies on the Mo-Ge system are not as extensively detailed in the provided context, the principles from similar systems like U(Mo)/Si are transferable. researchgate.net In that system, in-situ XRD during heating was used to observe the formation of various silicides and to perform Kissinger analysis to determine the activation energies for their formation. researchgate.net Such techniques could be applied to the Mo-Ge system to elucidate the germanide phase formation sequence and reaction kinetics. The study of the Mn-Ge system also utilized in-situ Reflection High-Energy Electron Diffraction (RHEED) and XRD to investigate the formation sequence of MnₓGeᵧ phases. scientific.net

Structural Characterization and Crystallographic Analysis of Germanium Molybdenum Systems

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

X-ray diffraction is a cornerstone technique for revealing the atomic and molecular structure of a crystal. By analyzing the pattern of diffracted X-rays, scientists can deduce the arrangement of atoms within the crystal lattice.

Several binary compounds of molybdenum and germanium have been identified, each with a distinct crystal structure and set of unit cell parameters. These parameters define the size and shape of the repeating unit that forms the crystal. For instance, MoGe₂ is known to crystallize with a PbCl₂-type orthorhombic structure. lnu.edu.ua Other confirmed binary compounds in the Ge-Mo system include Mo₃Ge, Mo₅Ge₃, and Mo₁₃Ge₂₃. lnu.edu.ua Mo₃Ge adopts a cubic Cr₃Si-type structure, while Mo₅Ge₃ has a W₅Si₃-type tetragonal structure. lnu.edu.ua

A study of the ternary Mo–Pd–Ge system confirmed the existence of these binary compounds and their structures. lnu.edu.ua For example, MoGe₂ was identified with a PbCl₂ structure type and space group Pnma. lnu.edu.ua Similarly, Mo₃Ge was confirmed to have a Cr₃Si-type structure with the space group Pm-3n, and Mo₅Ge₃ possesses a W₅Si₃-type structure with the space group I4/mcm. lnu.edu.ua

Crystallographic Data for Select Germanium-Molybdenum Compounds

CompoundCrystal SystemSpace GroupStructure TypePearson Symbol
MoGe₂OrthorhombicPnmaPbCl₂oP12
Mo₃GeCubicPm-3nCr₃SicP8
Mo₅Ge₃TetragonalI4/mcmW₅Si₃tI32
Mo₁₃Ge₂₃TetragonalP-4n2Mo₁₃Ge₂₃tP144

Data sourced from a study on the Mo-Pd-Ge system. lnu.edu.ua

The specific arrangement of atoms and the distances between them are crucial for a compound's properties. In a germylyne complex, which features a triple bond between molybdenum and germanium, the Mo-Ge bond length was found to be exceptionally short at 2.271(1) Å. uni-wuppertal.de This is significantly shorter than typical Mo-Ge single bonds, which are around 2.65 Å. uni-wuppertal.de The coordination geometry at the germanium atom in this complex is nearly linear, with a wide Mo-Ge-C angle of 172.2(2)°. uni-wuppertal.de In contrast, singly bonded Mo-Ge complexes exhibit much narrower M-Ge-C angles of less than 120°, which is consistent with the presence of a lone pair of electrons on the germanium atom. uni-wuppertal.de

Computational studies have also provided insights into these parameters. The bond length for a Ge-Mo dimer in its ground state has been calculated to be 2.50 Å. researchgate.net In more complex structures, such as ternary germanides, the coordination environment becomes more intricate. For example, in Mn-Co-Ge compounds, the Co-Ge distances can range from 2.3911(4) Å to 2.4564(4) Å, while the Mn-Ge distance is longer, at 2.7233(5) Å. iucr.org In the compound Yb₅Co₄Ge₁₀, which crystallizes in a tetragonal lattice, there are three distinct ytterbium atom environments, with Yb atoms surrounded by varying numbers of Ge and Co atoms, such as Yb[Ge₁₂Co₄], Yb[Ge₈Co₄], and Yb[Ge₁₀Co₄]. scirp.org

Selected Molybdenum-Germanium Bond Lengths

Compound TypeBond TypeBond Length (Å)Coordination Geometry Detail
Germylyne ComplexMo≡Ge Triple Bond2.271(1)Mo-Ge-C angle of 172.2(2)°
Single-Bonded ComplexMo-Ge Single Bond~2.65M-Ge-C angle < 120°
Ge-Mo Dimer (calculated)-2.50Quintet spin state

Data compiled from studies on germylyne complexes and computational dimer analysis. uni-wuppertal.deresearchgate.net

While not strictly germanium-molybdenum compounds, the study of how biological systems interact with molybdenum provides valuable crystallographic context. Molybdate (B1676688) (MoO₄²⁻), an oxoanion of molybdenum, is essential for many organisms. embrapa.br Periplasmic binding proteins, such as ModA, are responsible for capturing and transporting molybdate into the cell. embrapa.brnih.govresearchgate.net

X-ray crystallography has been instrumental in revealing the structures of these proteins. The ModA protein from Xanthomonas axonopodis pv. citri, for example, was crystallized, and its structure was determined to a resolution of 1.7 Å. osti.gov The crystal belongs to the orthorhombic space group C222₁ with unit cell parameters a = 68.15 Å, b = 172.14 Å, and c = 112.04 Å. embrapa.brosti.gov The structure of ModA typically consists of two domains connected by a hinge region, where the molybdate or tungstate (B81510) anion binds. embrapa.brnih.gov

Similarly, the molybdenum cofactor (Moco) is crucial for the function of molybdoenzymes. oup.comrcsb.org The crystal structure of the Moco biosynthesis protein C (MoaC) from Sulfolobus tokodaii was determined at 2.2 Å resolution. rcsb.org This protein crystallizes in the monoclinic space group C2 with unit cell parameters a = 123.31 Å, b = 78.58 Å, c = 112.67 Å, and β = 118.1°. rcsb.org These crystallographic studies reveal the precise interactions between the protein and the molybdenum-containing species, providing a blueprint for their biological function. oup.comresearchgate.net

Crystallographic Data for Molybdate-Related Proteins

ProteinOrganismSpace GroupUnit Cell Parameters (Å, °)Resolution (Å)
ModAXanthomonas axonopodis pv. citriC222₁a=68.15, b=172.14, c=112.041.7
MoaCSulfolobus tokodaiiC2a=123.31, b=78.58, c=112.67, β=118.12.2

Data sourced from crystallographic studies of ModA and MoaC proteins. embrapa.brosti.govrcsb.org

Determination of Molybdenum-Germanium Bond Lengths and Coordination Geometries

Advanced Electron Microscopy for Morphological and Nanostructural Elucidation

Electron microscopy offers higher magnification than light microscopy and is used to observe the fine details of surface topography and internal structure.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface of materials at the micro- and nanoscale. In the context of germanium-molybdenum systems, SEM analysis reveals the morphology, or shape and texture, of thin films and nanostructures.

For instance, SEM has been used to study porous germanium films deposited on molybdenum substrates, showing a uniform, open porosity at the layer surface after electrochemical processing. unife.it In studies of Ge/MoS₂ nanocomposites, SEM images show that MoS₂ nanosheets are densely covered by a large quantity of Ge nanoparticles. nthu.edu.tw The morphology of molybdenum-containing materials can vary significantly with synthesis conditions. MoS₂ nanostructures, for example, can appear as quantum dots, nanosheets, or nanorods depending on the reaction temperature. nih.gov Similarly, SEM images of molybdenum oxide can show morphologies ranging from nanoribbons to nanobelts and nanorods. nanografi.comhbni.ac.in The surface topography of sputtered molybdenum films, which is crucial for applications like solar cells, has also been thoroughly characterized using SEM, revealing dense, homogeneous, and crack-free microstructures. espublisher.comresearchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the investigation of the internal structure of a material. TEM can reveal the arrangement of atoms, the presence of crystal defects, and the distribution of nanoparticles within a composite material.

Spectroscopic Characterization of Germanium-Molybdenum Bonding and Electronic States

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone technique for the structural confirmation of organometallic germanium-molybdenum compounds. rsc.orgnih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities, chemists can deduce the connectivity of atoms and the electronic environment of the nuclei.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the ligands. acs.org The chemical shifts of the carbonyl (CO) ligands, for example, can indicate the extent of π-backbonding from the molybdenum center, a key feature of the metal-ligand interaction. chemrxiv.org In germylene complexes such as Cp(dmpe)Mo(H)GeRR' (where Cp is pentamethylcyclopentadienyl, dmpe is 1,2-bis(dimethylphosphino)ethane, and R, R' are various organic substituents), ¹H and ¹³C NMR are crucial for characterizing the hydride ligand and the organic groups attached to the germanium atom. nih.gov

The analysis of coupling constants, such as ¹J(¹³C-¹H), can further confirm the connectivity within the organic ligands. In more complex systems, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between different nuclei and definitively assign the structure. mdpi.com

While direct observation of ⁷³Ge and ⁹⁵Mo nuclei by NMR is possible, it presents significant challenges due to their quadrupolar nature and, in the case of ⁷³Ge, low natural abundance. pascal-man.compascal-man.comresearchgate.nethuji.ac.il Therefore, ¹H and ¹³C NMR often provide the most accessible and routine method for confirming the structural integrity of the organic portions of germanium-molybdenum compounds. pitt.edu

Table 1: Representative ¹H NMR Chemical Shift Data for Selected Germanium-Molybdenum Complexes

Compound/FragmentFunctional GroupChemical Shift (δ, ppm)Reference
π-C₅H₅(CO)₃Mo·GeMe₃C₅H₅~5.4 rsc.org
π-C₅H₅(CO)₃Mo·GeEt₃C₅H₅~5.4 rsc.org
trans-[Cl(dppe)₂Mo⋮Ge-(η¹-Cp)]Phenyl (dppe)7.04, 7.30, 7.58 researchgate.net
trans-[Cl(dppe)₂Mo⋮Ge-(η¹-Cp)]Cp* (C₅Me₅)4.52 researchgate.net
Cp*(dmpe)Mo(H)GePh₂Hydride (Mo-H)Characteristic region nih.gov

Table 2: Representative ¹³C NMR Chemical Shift Data for Selected Germanium-Molybdenum Complexes

Compound/FragmentFunctional GroupChemical Shift (δ, ppm)Reference
π-C₅H₅(CO)₃Mo·GeR₃Carbonyl (CO)Characteristic region rsc.org
(2,2-Diethyl-5-methyl-4,5-dihydrobenzo[h] mdpi.compascal-man.compascal-man.comacs.orgdioxazastannonin-5-yl)methanol (related Ge complex)Aromatic CH136.01, 135.63, 121.41, 115.05 mdpi.com
(2,2-Diethyl-5-methyl-4,5-dihydrobenzo[h] mdpi.compascal-man.compascal-man.comacs.orgdioxazastannonin-5-yl)methanol (related Ge complex)CH=N171.45 mdpi.com
Molybdenum Alkylidyne ComplexesAlkylidyne Carbon (Mo≡C)Varies with ligand chemrxiv.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Vibrational Modes

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for probing the vibrational modes and electronic transitions within germanium-molybdenum compounds. These techniques provide critical information about bonding, molecular structure, and the electronic properties of these materials.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to the vibrational frequencies of chemical bonds. In the context of germanium-molybdenum compounds, it is extensively used to study the stretching frequencies of carbonyl (CO) ligands in molybdenum carbonyl complexes. The position of the ν(CO) bands in the IR spectrum is a direct indicator of the electronic environment of the molybdenum center. For instance, in complexes of the type π-C₅H₅(CO)₃M·GeR₃ (M = Mo), the CO stretching frequencies provide insight into the degree of π-backbonding from the molybdenum d-orbitals to the π* orbitals of the CO ligands. rsc.org A lower ν(CO) frequency compared to free CO indicates stronger backbonding and a more electron-rich metal center.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between different energy levels within a molecule. For germanium-molybdenum compounds, which often involve transition metals, the spectra are typically characterized by several types of electronic transitions:

d-d transitions: These occur between the d-orbitals of the molybdenum atom, which are split in energy by the ligand field. These transitions are often weak but can provide information about the geometry and oxidation state of the molybdenum center.

Metal-to-Ligand Charge Transfer (MLCT) transitions: These involve the promotion of an electron from a metal-based orbital to a ligand-based orbital. In molybdenum carbonyl complexes, transitions from the molybdenum d-orbitals to the π* orbitals of the CO ligands are common. These are typically intense bands.

Ligand-to-Metal Charge Transfer (LMCT) transitions: In these transitions, an electron is excited from a ligand-based orbital to a metal-based orbital.

Intra-ligand transitions: These are electronic transitions occurring within the ligands themselves, often resembling the transitions of the free ligand molecules.

The energy and intensity of these bands are sensitive to the nature of the ligands, the coordination geometry, and the oxidation states of both molybdenum and germanium. By analyzing the UV-Vis spectrum, researchers can gain a deeper understanding of the electronic structure and bonding in these complex systems.

Table 3: Representative IR Stretching Frequencies for Carbonyl Ligands in Ge-Mo Complexes

Compoundν(CO) (cm⁻¹)CommentsReference
π-C₅H₅(CO)₃Mo·GeMe₃2015, 1935, 1922Indicates a typical molybdenum tricarbonyl environment. rsc.org
π-C₅H₅(CO)₃Mo·GeEt₃2010, 1928, 1918Slight shift compared to the methyl derivative, reflecting different electronic effects of the alkyl group. rsc.org
π-C₅H₅(CO)₂ (Ph₃P)·MoGeR₃Not specified, but expected to be lower than the tricarbonyl precursor due to phosphine (B1218219) substitution.The substitution of a CO ligand with a more strongly donating phosphine ligand increases electron density on the Mo, enhancing backbonding to the remaining COs. rsc.org

Table 4: General Regions for Electronic Transitions in Ge-Mo Complexes (UV-Vis)

Transition TypeTypical Wavelength Range (nm)IntensityInformation Gained
d-d transitions400 - 800WeakGeometry and oxidation state of Mo
MLCT250 - 500StrongNature of metal-ligand bonding, oxidation state
LMCT200 - 400Moderate to StrongLigand properties, metal oxidation state
Intra-ligand (π → π*)< 350StrongIdentification of organic chromophores

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Local Atomic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic structure and electronic properties (such as oxidation state) of a selected element within a compound. It is particularly valuable for studying amorphous materials or systems where single-crystal X-ray diffraction is not feasible. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near Edge Structure (XANES)

The XANES region, which encompasses the absorption edge and the region up to about 50 eV above it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. By analyzing the energy position and the features of the absorption edge (e.g., pre-edge peaks, shape of the rising edge), one can determine the formal oxidation state of the element.

For germanium-molybdenum systems, one can tune the X-ray energy to the K-edge of either Germanium (~11.1 keV) or Molybdenum (~20.0 keV).

Mo K-edge XANES: Analysis of the Mo K-edge provides direct information on the oxidation state of molybdenum. The edge energy shifts to higher values as the oxidation state of molybdenum increases. The shape and intensity of pre-edge features, which arise from 1s to unoccupied d-orbital transitions, are indicative of the coordination geometry (e.g., tetrahedral vs. octahedral).

Ge K-edge XANES: Similarly, the Ge K-edge XANES reveals the oxidation state and local environment of the germanium atoms. This is crucial for distinguishing between different germanium species, for example, Ge(II) vs. Ge(IV), in a material.

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region extends from about 50 eV to 1000 eV above the absorption edge. It consists of oscillations that result from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of these oscillations provides quantitative information about the local atomic environment around the absorbing atom.

By fitting the EXAFS data, one can determine:

Bond Distances: The distances to the nearest neighboring atoms (e.g., Mo-Ge, Mo-O, Ge-O, Mo-C distances) can be determined with high precision.

Coordination Numbers: The number of atoms in each coordination shell can be estimated.

Debye-Waller Factors: These factors provide information about the degree of structural and thermal disorder in the coordination shells.

In the context of germanium-molybdenum compounds, EXAFS is invaluable for determining the precise Mo-Ge bond lengths, which are a direct measure of the bond order and strength. It can also elucidate the coordination environment of both the molybdenum and germanium atoms, identifying the types and number of surrounding ligands or atoms, even in non-crystalline samples. For instance, in supported Mo/Ge catalysts, EXAFS can be used to characterize the structure of the active sites and their interaction with the support material.

Table 5: Information Derived from XAS Analysis of Ge-Mo Systems

XAS TechniqueAnalyzed RegionInformation ObtainedApplication Example
Mo K-edge XANES Absorption EdgeMolybdenum oxidation state (e.g., Mo(0), Mo(IV), Mo(VI))Determining the oxidation state of Mo in a catalytic cycle.
Pre-edge FeaturesMolybdenum coordination geometry (e.g., tetrahedral, octahedral)Characterizing the geometry of Mo sites on a catalyst support.
Ge K-edge XANES Absorption EdgeGermanium oxidation state (e.g., Ge(II), Ge(IV))Identifying different Ge species in a mixed-oxide glass.
Mo K-edge EXAFS Post-edge OscillationsMo-Ge, Mo-ligand bond distances; Coordination numbers; Atomic disorderMeasuring the Mo-Ge bond length in a dinuclear cluster; Determining the number of oxygen neighbors around Mo in an oxide.
Ge K-edge EXAFS Post-edge OscillationsGe-Mo, Ge-ligand bond distances; Coordination numbers; Atomic disorderCharacterizing the local structure around Ge atoms in an amorphous Ge-Mo alloy.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Core-Level Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly powerful for analyzing the surfaces of solids, such as catalysts, thin films, and nanomaterials.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be determined. The binding energy of a core-level electron is characteristic of the element from which it was emitted and is also sensitive to the local chemical environment (i.e., the oxidation state and bonding partners of the atom). This sensitivity is known as the "chemical shift" in XPS.

For germanium-molybdenum systems, XPS provides critical information on:

Elemental Composition: By surveying a wide range of binding energies, XPS can identify the presence of germanium, molybdenum, and other elements (like oxygen, carbon, etc.) on the surface of the material and quantify their relative concentrations.

Oxidation State Analysis: High-resolution scans of the core-level peaks of molybdenum (e.g., Mo 3d) and germanium (e.g., Ge 3d or Ge 2p) allow for the determination of their oxidation states. The Mo 3d spectrum, for instance, typically shows a doublet (3d₅/₂ and 3d₃/₂) for each oxidation state present. By deconvoluting the complex Mo 3d envelope, one can identify and quantify the proportions of different molybdenum species (e.g., Mo⁰, Mo⁴⁺, Mo⁶⁺) on the surface. Similarly, the Ge 3d peak can be used to distinguish between metallic germanium (Ge⁰), Ge²⁺, and Ge⁴⁺ states.

Chemical Bonding Information: The chemical shifts in the binding energies of Ge and Mo provide insights into their bonding environment. For example, the formation of a Mo-Ge bond can lead to shifts in the core-level energies of both elements compared to their elemental or purely oxide forms. The analysis of the O 1s peak is also crucial in oxide-based systems to distinguish between different types of oxygen, such as lattice oxygen in MoO₃ or GeO₂, and surface hydroxyl groups.

XPS is indispensable in fields like catalysis, where the surface composition and the chemical state of the active species directly govern the material's performance. For example, in hydrodesulfurization catalysts based on molybdenum sulfide (B99878) promoted by other elements, XPS is used to characterize the nature of the active MoS₂ phase and the role of the promoter atoms on the surface. In Ge-Mo alloys or oxide mixtures, XPS can reveal surface segregation of one element and the specific chemical states present at the gas-solid or liquid-solid interface.

Table 6: Typical Core-Level Binding Energies for XPS Analysis of Ge-Mo Systems

ElementCore LevelTypical Binding Energy Range (eV)Information Gained
MolybdenumMo 3d₅/₂~227 - 233Distinguishes between Mo⁰ (~227.9 eV), Mo⁴⁺ (~229.3 eV in MoS₂), Mo⁵⁺, and Mo⁶⁺ (~232.5 eV in MoO₃).
GermaniumGe 3d~29 - 33Distinguishes between Ge⁰ (~29.4 eV), Ge²⁺, and Ge⁴⁺ (~32.6 eV in GeO₂).
OxygenO 1s~530 - 533Identifies lattice oxygen in oxides (e.g., MoO₃, GeO₂) and surface species like hydroxides or adsorbed water.
CarbonC 1s~284 - 289Used for binding energy calibration (adventitious carbon at ~284.8 eV) and to identify carbides or organic ligands.

Note: The exact binding energies can vary depending on the specific chemical environment, sample charging, and instrument calibration.

Organometallic Germanium Molybdenum Species

Synthesis and Bonding in Organogermanium-Molybdenum Complexes

A significant achievement in this area has been the synthesis of complexes featuring multiple bonds between germanium and molybdenum. Germylyne complexes, which contain a formal triple bond (M≡Ge), represent a class of compounds that were once thought to be highly unstable for heavier main group elements. An example is the complex [Cp(CO)₂Mo≡Ge–C(SiMe₃)₃] (where Cp is a cyclopentadienyl (B1206354) ligand). techtarget.comacs.orgoaepublish.com These are typically synthesized through the reaction of a germylenoid, such as Li(THF)₃GeCl₂C(SiMe₃)₃, with a molybdenum carbonylate anion like Li[CpMo(CO)₃]. acs.orgoaepublish.com

The bonding in these complexes is a subject of considerable theoretical and experimental interest. The metal-germanium bond can range from a single bond in metallogermylenes to a triple bond in germylynes. researchgate.net The nature of this bond is influenced by the ligands on both the metal and the germanium atom.

Investigation of Valence Band Convergence and Conduction Band Hyperconvergence

Reactivity and Potential Applications

The reactivity of organometallic germanium-molybdenum complexes is often centered at the metal-germanium bond. For instance, the germylyne complex [Cp(CO)₂Mo≡Ge–C(SiMe₃)₃] can react with N-heterocyclic carbenes at the electrophilic germanium center to form zwitterionic germylidene complexes. techtarget.comoaepublish.com Molybdenum-based organometallic compounds, in general, are explored for their catalytic activities. sci-hub.box While specific catalytic applications for germanium-molybdenum organometallic species are still an emerging area, their unique electronic structures and reactivity suggest potential in areas such as polymerization and small molecule activation.

Reaction Mechanisms and Chemical Transformations in Germanium Molybdenum Chemistry

Mechanistic Studies of Metal-Germanium Multiple Bond Formation

The synthesis of complexes containing molybdenum-germanium (Mo-Ge) multiple bonds is a significant area of organometallic research. Understanding the mechanisms, such as elimination and substitution, is key to developing new synthetic routes and isolating reactive intermediates.

The formation of Mo-Ge multiple bonds, particularly in germylyne complexes (containing Mo≡Ge), often proceeds through carefully controlled elimination or substitution reactions. rsc.org A common synthetic strategy involves the reaction of a low-valent molybdenum precursor with a suitable germanium-containing electrophile. researchgate.net

Elimination Reactions: A prominent pathway to achieving a Mo≡Ge triple bond is through the elimination of small, stable molecules like carbon monoxide (CO) or dinitrogen (N₂) from a molybdenum center. For instance, the reaction of Na[Mo(η⁵-C₅H₅)(CO)₃] with Ge(Cl)C₆H₃-2,6-Trip₂ (where Trip = -C₆H₂-2,4,6-i-Pr₃) directly yields the germylyne complex (η⁵-C₅H₅)(CO)₂Mo≡Ge−C₆H₃-2,6-Trip₂ via the elimination of a CO ligand. researchgate.net In this case, a transient metallogermylene intermediate, (η⁵-C₅H₅)(CO)₃Mo-Ge-C₆H₃-2,6-Trip₂, is proposed but not isolated, as it readily loses CO to form the more stable triple bond. researchgate.net

Another example is the synthesis of germylyne complexes from dinitrogen precursors. The reaction of trans-[Mo(dppe)₂(N₂)₂] (where dppe = Ph₂PCH₂CH₂PPh₂) with halogermylenes like (CpGeX)n (X = Cl, Br) results in the formation of trans-[X(dppe)₂Mo≡Ge−(η¹-Cp)] through the elimination of N₂. researchgate.net Dehydrogenation also serves as an elimination route; a molybdenum germylene complex with Mo-H and Ge-H bonds can be converted to a germylyne complex by eliminating H₂.

Reaction intermediates are transient molecular entities formed during a chemical transformation that are not present in the final products. researchgate.net Their identification is crucial for elucidating reaction mechanisms. In the synthesis of complex Ge-Mo compounds, several key intermediates have been isolated and characterized.

Metallogermylene Intermediates: In the synthesis of germylyne complexes, metallogermylenes (containing a Mo-Ge single bond and a lone pair on the germanium) are often key intermediates. rsc.org For example, while the reaction of the molybdenum precursor Na[Mo(η⁵-C₅H₅)(CO)₃] leads directly to a germylyne, the analogous reactions with chromium and tungsten allow for the isolation and structural characterization of the single-bonded metallogermylene intermediates, (η⁵-C₅H₅)(CO)₃M-Ge-C₆H₃-2,6-Trip₂ (M = Cr, W). researchgate.net These intermediates are characterized by spectroscopic methods (NMR, IR, UV-vis) and, most definitively, by single-crystal X-ray diffraction, which reveals a significantly longer metal-germanium bond compared to the final germylyne product and a bent geometry at the germanium atom. researchgate.net

Three-Membered Ring Intermediates: In the conversion of a molybdenum germylene complex to a germylyne complex using nitriles, a Mo–Ge–N three-membered ring intermediate has been identified. Current time information in Phelps County, US. The formation of this intermediate, Cp*(CO)₂Mo[κ²(N,Ge)Ge-(N=CHR){C(SiMe₃)₃}], was confirmed and characterized. Current time information in Phelps County, US. Time-dependent density functional theory (TD-DFT) calculations suggested that subsequent irradiation with blue LED light promotes the dissociation of a CO ligand, facilitating the conversion to the final germylyne complex. Current time information in Phelps County, US.

The characterization of such fleeting species relies on a combination of techniques:

Spectroscopic Methods: NMR, IR, and EPR spectroscopy are used to probe the electronic and molecular structure of intermediates. researchgate.net

X-ray Crystallography: Provides unambiguous structural data, including bond lengths and angles, for crystalline intermediates. researchgate.net

Computational Modeling: DFT calculations help to rationalize reaction pathways and predict the structures and energies of transient species. Current time information in Phelps County, US.

Intermediate TypePrecursor SystemCharacterization MethodsFindingCitation
Metallogermylene(η⁵-C₅H₅)(CO)₃M + Ge(Cl)C₆H₃-2,6-Trip₂ (M=Cr, W)X-ray Crystallography, NMR, IRM-Ge single bond, bent geometry at Ge researchgate.net
Mo-Ge-N RingCp*(CO)₂(H)Mo=Ge(H){C(SiMe₃)₃} + NitrilesX-ray Crystallography, Trapping Exp.Three-membered ring structure Current time information in Phelps County, US.
Zwitterionic Germylidene[Cp(CO)₂M≡Ge–R] + ImidazoleX-ray Crystallography, NMRAddition of N-heterocyclic carbene to Ge acs.org

Detailed Analysis of Elimination and Substitution Reaction Pathways

Solid-State Diffusion and Interfacial Reactions

In the solid state, the interaction between germanium and molybdenum is governed by diffusion and interfacial reactions, which are critical for the formation of molybdenum germanide thin films used in microelectronics.

The movement of atoms in the solid state, or diffusion, is a thermally activated process fundamental to phase formation. Studies on Mo-Ge systems, often using molybdenum disilicide (MoSi₂) as a structural analogue, reveal significant differences in the diffusion behavior of the constituent elements. researchgate.net Radiotracer studies on MoSi₂ single crystals show that germanium diffusion is orders of magnitude faster than that of molybdenum. researchgate.net This suggests that the diffusion mechanisms for the two elements are decoupled and likely occur via independent vacancy mechanisms on their respective sublattices. researchgate.net

The diffusion of germanium in MoSi₂ is also anisotropic, meaning it differs along different crystallographic directions. researchgate.net The activation enthalpies (Q), which represent the energy barrier for diffusion, have been measured for ⁷¹Ge, providing quantitative insight into the kinetics. researchgate.net

Diffusing SpeciesMatrixCrystal OrientationTemperature Range (K)Activation Enthalpy (Q) (kJ/mol)Citation
⁷¹GeMoSi₂<100>830 - 1970200 ± 2 researchgate.net
⁷¹GeMoSi₂<001>830 - 1970169 ± 2 researchgate.net
⁹⁹MoMoSi₂<001>830 - 1970495 ± 14 researchgate.net

When a thin film of molybdenum is deposited onto a germanium substrate and annealed, a sequence of phase transformations occurs at the interface. aip.org These solid-state reactions lead to the formation of various molybdenum germanide phases. The specific sequence and the temperature at which these phases form can be monitored in situ using techniques like X-ray diffraction (XRD) and resistance measurements. aip.org

For example, the reaction between molybdenum and germanium can result in the formation of a stable molybdenum germanide phase. theiet.org TEM studies on Mo/Ge contacts annealed at 800°C have identified the formation of a hexagonal Ge₃Mo₅ phase. theiet.org The formation of these intermetallic phases is a result of the intermixing and diffusion of Mo and Ge atoms during the thermal treatment. theiet.org The process is sensitive to annealing conditions, such as temperature and atmosphere. For instance, annealing under an arsenic overpressure can influence the reaction and resulting electrical properties by controlling vacancy formation at the interface. theiet.org The thermodynamics of these transformations are governed by the minimization of Gibbs energy, which in nanoscale systems, is significantly influenced by the energy of the interfaces and surfaces being created. researchgate.net

Diffusion Kinetics of Germanium and Molybdenum in Intermetallic Phases

Reactivity of Germanium-Molybdenum Complexes with Small Molecules

The reactivity of germanium-molybdenum complexes, particularly those with multiple bonds, towards small, unsaturated molecules is an area of growing interest. This research aims to mimic the activation capabilities of transition metals for potential applications in catalysis. rsc.org

Molybdenum complexes are known for their ability to activate small molecules like dinitrogen (N₂), carbon dioxide (CO₂), and nitrous oxide (N₂O). psu.edunih.govacs.org While the direct reactivity of many characterized Mo-Ge complexes is still under exploration, insights can be drawn from related systems. For example, three-coordinate molybdenum complexes have been extensively studied for their reactions with CO₂ and N₂O. psu.edumiami.edu DFT studies have shown that while the structurally similar CS₂ readily reacts with Mo[N(tBu)Ar]₃, the analogous CO₂ molecule is unreactive, highlighting subtle but critical electronic differences. psu.edu

In the context of heavier group 14 element complexes, dimetallenes (containing E=E bonds, where E can be Ge) have shown promise in activating small molecules like CO₂ and N₂O. rsc.org The reaction of a digermyne (containing a Ge≡Ge triple bond) with N₂O can produce a Ge₂O₃ ring structure. rsc.org A bisgermylene (containing two Ge(II) centers) reacts with CO₂ via a side-on approach to one or both germanium centers, leading to Ge-Ge bond rupture and eventual elimination of CO to form a bisgermylene oxide. rsc.org

Molybdenum-nitride complexes, which can be derived from dinitrogen and are related to Ge-Mo systems through synthetic cycles, react with electrophiles like phenyl chloroformate. This reaction forms a molybdenum-carbamate complex, which can then be reduced to produce a cyanate (B1221674) anion (NCO⁻), demonstrating a pathway for converting N₂ into valuable organonitrogen compounds. nih.gov The reactivity of Mo-Ge complexes, such as the germylyne [Cp(CO)₂Mo≡Ge–R], has been demonstrated with N-heterocyclic carbenes, which add to the electrophilic germanium center. acs.org This indicates the potential for these complexes to activate other small nucleophilic or unsaturated molecules.

Advanced Applications Research of Germanium Molybdenum Compounds

Catalysis and Electrocatalysis

The synergistic interplay between germanium and molybdenum has given rise to a new class of compounds with significant potential in catalysis and electrocatalysis. These materials are at the forefront of research for addressing critical energy and environmental challenges, including efficient chemical synthesis, carbon dioxide utilization, and clean hydrogen production.

Heterogeneous Catalysis involving Germanium-Molybdenum Systems

Molybdenum-based catalysts are integral to numerous industrial chemical processes, valued for their redox properties and thermal stability. lidsen.com Molybdenum oxides, for instance, are employed in petroleum refining for hydrodesulfurization and hydrodenitrogenation, processes that remove sulfur and nitrogen impurities from crude oil. lidsen.com In the production of formaldehyde, an iron molybdate (B1676688) catalyst with excess molybdenum oxide is a key component for the selective oxidation of methanol. lidsen.com

The effectiveness of these catalysts often lies in the structure and oxidation state of the molybdenum species. For example, in the dehydroaromatization of methane (B114726), molybdenum species supported on zeolites like HZSM-5 have shown great promise. rsc.org Research indicates that MoOₓ species migrate into the zeolite channels at elevated temperatures, forming the active sites for the reaction. rsc.org The addition of promoters can further enhance catalytic activity. For instance, modifying Mo/ZSM-5 with magnesium has been found to promote the generation of Mo₂C active species, leading to improved catalytic performance and selectivity towards benzene (B151609) while inhibiting carbon deposition. rsc.org

The interaction between different metallic components can also create unique active sites. In one study, a Pt-Mo₂C/C catalyst was used for the direct conversion of cellulose (B213188) using carbon monoxide and water. acs.org This catalyst featured two distinct active domains: a Pt-Mo₂C domain responsible for generating reactive hydrogen species and a Pt/C domain that served as the site for cellulose hydrogenation. acs.org This dual-functionality led to a significant increase in the yield of polyols with high selectivity. acs.org

Electrocatalytic Carbon Dioxide Reduction (CO2RR) using Germanium-Molybdenum-Oxo Clusters

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research aimed at mitigating greenhouse gas emissions. A significant breakthrough in this field involves the use of a purely inorganic ruthenium-germanium-molybdenum-oxo cluster, specifically Na₁₂Rb₂[Ru₂O₂(GeMo₁₀O₃₆)₂]·44H₂O (Ru₂Ge₂Mo₂₀), for the visible-light-driven photocatalytic reduction of CO₂. rsc.org

Synthesized through hydrothermal and volatilization methods, this cluster has demonstrated remarkable efficiency in a heterogeneous photocatalytic system. rsc.org After 6 hours of reaction, it achieved a methane (CH₄) yield of 547.84 μmol g⁻¹. rsc.org This high yield was accompanied by an impressive electron selectivity of 96.86% for methane over carbon monoxide (CO), which was produced at a much lower yield of 71.08 μmol g⁻¹. rsc.org

The development of such germanium-molybdenum-oxo clusters provides a promising pathway for designing highly selective and efficient photocatalysts for CO₂ reduction. rsc.orgdntb.gov.ua The unique structure of these polyoxometalates (POMs) plays a crucial role in their catalytic activity. rsc.orgdntb.gov.ua

Table 1: Performance of Ru₂Ge₂Mo₂₀ in Photocatalytic CO₂ Reduction

ParameterValue
CatalystNa₁₂Rb₂[Ru₂O₂(GeMo₁₀O₃₆)₂]·44H₂O (Ru₂Ge₂Mo₂₀)
ReactionVisible-light-driven CO₂ Reduction
CH₄ Yield (6h)547.84 μmol g⁻¹ rsc.org
CO Yield (6h)71.08 μmol g⁻¹ rsc.org
CH₄ Selectivity96.86% rsc.org

Hydrogen Evolution Reaction (HER) Performance of Molybdenum-Containing Electrocatalysts

Molybdenum-based materials are considered promising, low-cost alternatives to precious metal catalysts like platinum for the hydrogen evolution reaction (HER), a key process in water splitting for clean hydrogen production. mdpi.combohrium.com Materials such as molybdenum carbide (Mo₂C), molybdenum disulfide (MoS₂), and molybdenum dioxide (MoO₂) have been extensively studied for their catalytic performance. mdpi.com

The catalytic activity of these materials is often evaluated by their overpotential (the additional potential required to drive the reaction at a certain rate) and their Tafel slope (which provides insight into the reaction mechanism). For instance, Mo₂C nanoparticles have shown excellent HER activity in both acidic and alkaline conditions. rsc.org In one study, Mo₂C exhibited a low overpotential of 135 mV in acidic media and 96 mV in alkaline media to achieve a current density of 10 mA cm⁻². rsc.org

The performance of molybdenum-based HER electrocatalysts can be further enhanced through various strategies, including creating composites with carbon materials, heteroatom doping, and constructing heterostructures. mdpi.commdpi.com For example, decorating molybdenum disulfide (MoS₂) nanosheets with germanium has been shown to create more active sites, leading to improved HER performance. mdpi.com A Ge-decorated h-BN/MoS₂ heterostructure achieved a current density of -13.5 mA/cm² and required a low overpotential of 0.57 mV to reach a cathodic current density of 5 mA/cm². mdpi.com

Table 2: HER Performance of Selected Molybdenum-Based Electrocatalysts

ElectrocatalystElectrolyteOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)
Mo₂C/GNRsAlkaline121 mdpi.com-
Mo₂C/GNRsAcidic152 mdpi.com-
Mo₂C/CNFs1 M KOH92 mdpi.com63 mdpi.com
Mo₂C/CNFs0.5 M H₂SO₄160 mdpi.com66 mdpi.com
Mo₂CAlkaline96 rsc.org-
Mo₂CAcidic135 rsc.org-
Ge/h-BN/MoS₂0.5 M H₂SO₄0.57 (at 5 mA/cm²) mdpi.com~204 mdpi.com

Mechanistic Understanding of Catalytic Active Sites and Selectivity

A deeper understanding of the active sites and reaction mechanisms is crucial for the rational design of more efficient germanium-molybdenum catalysts. In molybdenum-based catalysts, the metallic function is often attributed to delocalized electrons, as seen in the deformed rutile structure of MoO₂. scirp.org This metallic character allows for the dissociation of molecules like hydrogen. scirp.org

In some systems, a bifunctional mechanism is at play. For example, in a MoO₂-x(OH)y/TiO₂ catalyst, the metallic MoO₂ sites dissociate hydrogen, which then bonds to surface oxygen atoms to form Brønsted acid Mo-OH groups. scirp.org This creates a catalyst with both metal and acid functions, enabling reactions like hydrocarbon isomerization. scirp.org

In bimetallic systems, such as Ni-Mo alloys used for HER, the synergy between the two metals is key. rsc.org One proposed mechanism involves Ni activating water dissociation to produce adsorbed hydrogen, which then spills over to the Mo surface to form molecular hydrogen. rsc.org Another view suggests that the intrinsic activity of the Ni-Mo alloy is due to Ni, with Mo enhancing the surface area. rsc.org More recent studies point to a Mo oxo species on a metallic Ni or Ni-Mo alloy surface as the primary active site. rsc.org

For CO₂ reduction using the Ru₂Ge₂Mo₂₀ cluster, the reaction mechanism was elucidated through various spectroscopic and electrochemical techniques, confirming the role of the unique cluster structure in the photocatalytic process. rsc.org The specific arrangement of ruthenium, germanium, and molybdenum atoms creates active centers that facilitate the multi-electron transfer required for the reduction of CO₂ to methane. rsc.orgacs.org The selectivity of the catalyst is determined by the relative energy barriers for the formation of different products, with the germanium-molybdenum-oxo framework favoring the pathway to methane. rsc.org

Thermoelectric Materials Development

Thermoelectric materials, which can directly convert heat into electricity, are central to developing green energy technologies. doi.org Germanium telluride (GeTe) is a promising lead-free thermoelectric material, but its application has been limited by its intrinsic properties. doi.orgnih.gov Research has shown that doping GeTe with molybdenum can significantly enhance its thermoelectric performance.

Influence of Molybdenum Doping on Electronic Structure of Germanium Telluride (GeTe)

Doping germanium telluride (GeTe) with molybdenum (Mo) has a profound impact on its electronic band structure, which is a key determinant of its thermoelectric efficiency. doi.org Studies have shown that Mo doping affects both the rhombohedral and cubic phases of GeTe. doi.org

One of the significant effects of Mo doping is the increase in the band gap of GeTe. For instance, the band gap at the Γ point increases to 0.78 eV for the rhombohedral phase and 0.51 eV for the cubic phase, which is considerably larger than in undoped GeTe. doi.org This widening of the band gap helps to solve the issue of bipolar diffusion at high temperatures, which can be detrimental to thermoelectric performance. doi.org Another study observed that increasing the Mo dopant concentration in amorphous GeTe thin films led to a decrease in the optical bandgap from 0.67 to 0.55 eV, while significantly increasing the crystallization temperature from 197 to 317 °C, thereby enhancing thermal stability. researchgate.net

Furthermore, Mo doping leads to a substantial increase in the density of states near the Fermi level. doi.org It also induces the convergence of valence sub-bands and the hyperconvergence of conduction sub-bands, which is beneficial for charge transport in both p-type and n-type materials. doi.org These modifications to the electronic structure make Mo-doped GeTe a more effective thermoelectric material. doi.org

The introduction of Mo also creates various phonon scattering centers, including compact grain boundaries, high-density planar defects, and point defects. sinica.edu.tw This leads to a significant reduction in the lattice thermal conductivity, which is another crucial factor for a high thermoelectric figure of merit (ZT). sinica.edu.tw Co-doping with other elements like antimony (Sb) or bismuth (Bi) along with Mo can further optimize the carrier concentration and reduce thermal conductivity, leading to even higher ZT values. sinica.edu.tw For example, a ZT of ~2.3 was achieved at 673 K for a Ge₀.₈₉Mo₀.₀₁Bi₀.₁Te sample. sinica.edu.tw

Table 3: Effect of Molybdenum Doping on Germanium Telluride (GeTe)

PropertyUndoped GeTeMo-Doped GeTeReference
Band Gap (Rhombohedral)-0.78 eV doi.org
Band Gap (Cubic)-0.51 eV doi.org
Crystallization Temperature (Amorphous)197 °C317 °C (with increasing Mo) researchgate.net
Optical Bandgap (Amorphous)0.67 eV0.55 eV (with increasing Mo) researchgate.net
Peak ZT (Ge₀.₈₉Mo₀.₀₁Bi₀.₁Te)-~2.3 at 673 K sinica.edu.tw

Band Structure Engineering for Enhanced Thermoelectric Performance

Band structure engineering is a critical strategy for improving the thermoelectric performance of materials. dlr.dersc.org In germanium-molybdenum compounds, particularly through doping, significant enhancements in thermoelectric properties have been observed. The primary goal of band structure engineering is to increase the power factor (S²σ) while minimizing thermal conductivity (κ). rsc.org This is often achieved by manipulating the electronic band structure to create a high density of states near the Fermi level. doi.org

Research on molybdenum-doped germanium telluride (GeTe) has shown that Mo doping profoundly impacts the band structure of both the rhombohedral and cubic phases of GeTe. doi.org One of the key findings is the significant increase in the band gap. For instance, in the rhombohedral phase, the band gap at the Γ point increases to 0.78 eV, and in the cubic phase, it increases to 0.51 eV, which is substantially larger than their undoped counterparts. doi.org This widening of the band gap helps to mitigate bipolar diffusion at high temperatures, a common issue in GeTe. doi.org

Furthermore, Mo doping leads to a convergence of valence sub-bands and a hyperconvergence of conduction sub-bands. doi.org This convergence increases the number of carrier valleys contributing to transport, which is beneficial for both p-type and n-type materials. doi.org Analysis of the partial density of states (pDOS) reveals that the 'd' orbitals of molybdenum hybridize with the 'p' orbitals of germanium and tellurium, leading to a notable increase in the density of states near the Fermi level. doi.org This increased density of states contributes to a higher effective mass of the carriers, which in turn improves the Seebeck coefficient. rsc.orgdoi.org

In the context of tin telluride (SnTe) doped with molybdenum, similar beneficial effects on the electronic structure have been reported. Mo doping in SnTe introduces resonance levels and increases the band gap. rsc.org It also causes the convergence of both light and heavy hole valence sub-bands and conduction sub-bands. rsc.org A unique feature observed is the Rashba splitting of the conduction bands, which leads to multiband transport and enhances the material's performance. rsc.org

The strategic doping of thermoelectric materials like GeTe and SnTe with molybdenum demonstrates the effectiveness of band structure engineering in enhancing their thermoelectric figure of merit (ZT). rsc.orgdoi.org These modifications to the electronic structure are crucial for developing high-performance, lead-free thermoelectric materials.

MaterialDoping EffectKey Band Structure ChangeImpact on Thermoelectric Properties
GeTeMolybdenum (Mo) DopingIncreased band gap, Valence and conduction band convergence, Increased density of states near Fermi level doi.orgEnhanced Seebeck coefficient, Reduced bipolar diffusion at high temperatures doi.org
SnTeMolybdenum (Mo) DopingIntroduction of resonance levels, Increased band gap, Valence and conduction band convergence, Rashba splitting of conduction bands rsc.orgImproved power factor, Enhanced performance for both p-type and n-type material rsc.org

Optoelectronic and Photonic Applications

The ability to tune the bandgap of semiconductor materials is fundamental for their application in various optoelectronic devices. researchgate.netacs.orgmdpi.com Alloying different semiconductor materials is a common method to achieve this tunability. wikipedia.org In the context of germanium-molybdenum containing compounds, while direct alloys are less common, the principles of bandgap engineering through composition are highly relevant. For instance, in Ge₁₋ₓSnₓ alloys, increasing the tin (Sn) content leads to a decrease in the bandgap energy and a transition from an indirect to a direct band structure. researchgate.net This compositional control allows for the tailoring of materials for specific near-infrared applications. researchgate.net

Similarly, in monolayer alloys like Mo₁₋ₓWₓS₂, the bandgap can be continuously tuned by varying the composition of molybdenum and tungsten, preserving the direct bandgap nature which is crucial for optoelectronic applications like photodetectors and light emitters. researchgate.net The principle of tuning the bandgap by creating ternary or quaternary compositions from binary compounds is a well-established strategy in semiconductor physics. wikipedia.org

While specific data on the direct alloying of germanium and molybdenum for bandgap tuning is not prevalent in the provided search results, the broader concept of using molybdenum as a dopant or in combination with other elements in germanium-based systems demonstrates the potential for modifying electronic and optical properties. For example, molybdenum oxides are known for their wide range of optical properties, including significant absorption in the visible and infrared ranges, making them suitable for applications like electrochromic devices. lidsen.com The semiconducting properties of molybdenum compounds are utilized in various electronic and optoelectronic applications. lidsen.com

The synthesis of monolayer antimony (antimonene) on a germanium substrate highlights another avenue where the interaction between germanium and another element can lead to novel semiconductor materials with wide bandgaps and interesting physical properties for optoelectronics. mdpi.com

Semiconductor SystemMethod of TuningEffect on BandgapPotential Applications
Ge₁₋ₓSnₓIncreasing Sn contentDecreases and transitions from indirect to direct researchgate.netNear-infrared photonic devices, Field-effect transistors researchgate.net
Mo₁₋ₓWₓS₂Varying Mo/W ratioContinuously tunable direct bandgap researchgate.netPhotodetectors, Light emitters, Flexible optoelectronics researchgate.net
Monolayer Antimony on GeSubstrate interactionWide bandgap semiconductor formation mdpi.comOptoelectronics mdpi.com

Germanium and its alloys are crucial materials for infrared (IR) detectors due to their optical properties. researchgate.netpsu.edu Germanium is a semiconductor with a bandgap that allows for efficient detection of light in the near-infrared spectrum, particularly at wavelengths around 1.3-1.5 microns. researchgate.netpsu.edu The development of germanium-on-silicon-on-insulator (Ge-on-SOI) photodetectors represents a significant advancement for integrated optical interconnects. psu.edu These devices leverage the high absorption of germanium in the infrared range. psu.edu

The performance of photodetectors can be enhanced by alloying germanium. For example, GeSn alloys are being explored for mid-infrared (MIR) applications. oejournal.orguark.edu By incorporating tin into the germanium lattice, the material's bandgap can be varied, extending the detection range further into the infrared spectrum (2-5 µm). oejournal.orguark.edu This makes GeSn alloys promising for a new generation of low-cost, high-performance infrared detectors. uark.edu

Molybdenum compounds also play a role in optoelectronics. Molybdenum disulfide (MoS₂), a two-dimensional material, possesses unique electrical and optical properties useful for various optoelectronic applications, including photodetectors. spiedigitallibrary.org Heterostructures combining graphene and MoS₂ are being investigated to create photodetectors with enhanced functionality. spiedigitallibrary.org The bandgap of MoS₂ and other transition metal dichalcogenides (TMDCs) falls within the solar spectrum, making them suitable for photovoltaic applications. spiedigitallibrary.org

While direct germanium-molybdenum compounds for optical devices are not extensively detailed in the search results, the individual strengths of germanium-based materials for infrared detection and molybdenum-based materials for broader optoelectronic applications suggest potential for future composite or layered devices. researchgate.netpsu.eduspiedigitallibrary.org

Material/DeviceWavelength RangeKey FeaturesApplication
Ge-on-SOI PhotodetectorsNear-Infrared (e.g., 850 nm, 895 nm) psu.eduHigh speed, high efficiency, low dark current psu.eduIntegrated optical interconnects psu.edu
GeSn AlloysMid-Infrared (2-5 µm) oejournal.orguark.eduTunable bandgap, improved absorption in MIR oejournal.orgInfrared imaging, high-speed detection uark.edu
Graphene/MoS₂ HeterostructuresBroad (Visible to Infrared) spiedigitallibrary.orgEnhanced functionality from combined properties spiedigitallibrary.orgPhotodetectors, solar cells spiedigitallibrary.org

Bandgap Tunability in Germanium-Molybdenum Containing Semiconductors

Energy Storage Materials Research

Germanium is a promising anode material for lithium-ion batteries (LIBs) due to its high theoretical specific capacity, which surpasses that of traditional graphite-based anodes. unife.it However, germanium undergoes significant volume expansion during the lithiation and delithiation processes, which can lead to pulverization of the electrode and a rapid decline in capacity. unife.it To address this issue, researchers are investigating the use of nanostructured germanium and composite materials.

One approach involves depositing thin films of germanium onto metallic substrates like molybdenum. unife.itresearchgate.net The use of a molybdenum substrate is being compared with other substrates like stainless steel to evaluate the performance of the resulting electrodes. unife.itresearchgate.net Nanostructured germanium electrodes have demonstrated promising results, showing stable and high specific capacity over hundreds of cycles. unife.it The good conduction properties of Ge-based anodes also contribute to their high-rate capability. unife.it

Another strategy is the creation of nanocomposites. A germanium nanoparticles/molybdenum disulfide (Ge/MoS₂) nanocomposite has been developed as a high-capacity, high-rate anode material. rsc.orgrsc.org In this composite, Ge nanoparticles are blended with MoS₂ nanosheets. rsc.org This combination synergistically improves the electrochemical performance by increasing conductivity and structural stability. rsc.org The MoS₂ framework helps to accommodate the volume changes of germanium during cycling. rsc.org These Ge/MoS₂ nanocomposites have exhibited a high reversible capacity of 1362 mAh g⁻¹ at a current density of 0.2 A g⁻¹. rsc.orgrsc.org

Anode MaterialKey FeaturesPerformance Metrics
Nanostructured Germanium on Molybdenum SubstrateThin film deposition, nanostructuring via electrochemical etching unife.itStable and high specific capacity for hundreds of cycles, high rate capability unife.itresearchgate.net
Ge/MoS₂ NanocompositeGe nanoparticles blended with MoS₂ nanosheets rsc.orgHigh reversible capacity (1362 mAh g⁻¹ at 0.2 A g⁻¹), superior high-rate performance rsc.orgrsc.org
Germanium-Graphene CompositesGe nanoparticles anchored on reduced graphene oxide aimspress.comCapacity of 675 mAh g⁻¹ after 400 cycles at 400 mA g⁻¹ aimspress.com

Molybdenum borides and a new class of two-dimensional (2D) materials derived from them, known as MBenes, are attracting significant attention for their potential in high-performance energy storage, particularly in supercapacitors. rsc.orgigi-global.com MBenes are typically produced by selectively etching the 'A' layer (often aluminum) from layered transition metal borides (MAB phases), such as MoAlB. rsc.orgacs.org

MBenes possess several properties that make them excellent candidates for supercapacitor electrodes. They exhibit exceptional electronic conductivity, which is crucial for fast charge-discharge cycles and high-power density. rsc.orgigi-global.com Their layered structure provides a large surface area and abundant active sites, facilitating rapid ion transport. rsc.org The surface chemistry of MBenes can also be tuned, for instance, by introducing terminal functional groups like -OH, which enhances their hydrophilicity and promotes better contact with the electrolyte. nih.gov

Research on MoAl₁₋ₓB, an MBene derived from MoAlB, has demonstrated its potential. By controlling the removal of aluminum, the material's properties can be optimized. acs.orgnih.gov For example, increasing the Al removal rate exposes more open space, leading to higher capacitance. nih.gov A film electrode of 1/24-MoAl₁₋ₓB exhibited ultrahigh conductivity and a high areal capacitance of 2006.60 mF cm⁻². acs.orgnih.gov All-solid-state supercapacitors based on flexible 1/24-MoAl₁₋ₓB film electrodes have also been shown to deliver significant capacitance and high energy and power densities, even when bent. acs.orgnih.gov

The performance of MBene-based electrodes can be substantial. For instance, an MBene-MoB electrode demonstrated a capacitance of 4025.60 mF cm⁻² (201.28 Fg⁻¹). igi-global.com Layered MoB (LMB) electrodes have shown a specific capacitance of 445 F g⁻¹ in an H₂SO₄ electrolyte. researchgate.net These findings highlight the significant promise of molybdenum borides and MBenes as transformative materials for next-generation supercapacitors. rsc.orgigi-global.com

MBene MaterialSynthesis/FabricationKey Performance Metrics
MoAl₁₋ₓBFluoride-free etching of Al from MoAlB acs.orgnih.govAreal capacitance of 2006.60 mF cm⁻², high conductivity, good cycling stability acs.orgnih.gov
MBene-MoBNot specifiedCapacitance of 4025.60 mF cm⁻² (201.28 Fg⁻¹) igi-global.com
Layered MoB (LMB)Solid-state synthesis researchgate.netSpecific capacitance of 445 F g⁻¹ in H₂SO₄ electrolyte researchgate.net

Development of Anode Materials for Lithium-Ion Batteries based on Germanium on Molybdenum

Applications in Memory and Advanced Computing

The unique properties of germanium-molybdenum compounds, particularly molybdenum-doped germanium telluride, have led to significant research into their applications in next-generation data storage and advanced computing paradigms. The ability of these materials to switch between amorphous and crystalline states with distinct electrical resistances forms the basis of their use in phase-change memory (PCM) and neuromorphic, or brain-inspired, computing systems.

Molybdenum-Doped Germanium Telluride for Phase-Change Memory and Brain-Inspired Computing

Molybdenum-doped germanium telluride (Mo-GeTe) has emerged as a promising material for phase-change memory, a non-volatile random-access memory technology that stores data by altering the physical state of the material. nih.gov The fundamental principle of PCM relies on the significant difference in electrical resistance between the high-resistance amorphous state and the low-resistance crystalline state. nih.gov Applying an electrical pulse can heat the material to switch it between these states, effectively writing and erasing data. nih.gov

The introduction of molybdenum as a dopant into germanium telluride (GeTe), a parent material in phase-change applications, has been shown to enhance its performance for memory devices. researchgate.net Research indicates that Mo doping influences the local atomic structure and electrical properties of GeTe thin films. researchgate.netresearchgate.net Specifically, the integration of molybdenum impacts the Ge-Te bond lengths and the material's structural symmetry. researchgate.netresearchgate.net This results in a greater degree of disorder within the amorphous phase. researchgate.netresearchgate.net

These structural modifications are beneficial for brain-inspired computing architectures. Neuromorphic computing aims to mimic the structure and function of the human brain to perform complex computational tasks more efficiently than traditional computers. The distinct resistance states of Mo-GeTe can be used to represent synaptic weights in artificial neural networks, a key component of brain-inspired systems. researchgate.net The enhanced stability and properties of Mo-doped GeTe make it a strong candidate for developing more robust and reliable neuromorphic devices. researchgate.netresearchgate.net

A study on metal incorporation in germanium telluride using first-principles calculations revealed that among various metals like copper, iron, manganese, and titanium, molybdenum was the only one that tended to cluster within the GeTe matrix. researchgate.netaip.org This clustering behavior is a key factor influencing the material's properties and its suitability for memory applications.

Thermal Stability of Amorphous Phases for Memory Applications

A critical factor for the viability of phase-change memory is the thermal stability of the amorphous phase. This stability ensures that the material remains in its high-resistance state, thereby retaining the stored data over long periods without corruption. One of the primary advantages of doping GeTe with molybdenum is the significant improvement in the thermal stability of its amorphous phase. researchgate.netresearchgate.net

Studies have demonstrated that Mo-doping effectively inhibits the crystallization of amorphous GeTe thin films. researchgate.netresearchgate.net This is quantified by the material's crystallization temperature (Tx), the temperature at which the amorphous phase transitions to the crystalline phase. Research has shown a direct correlation between the concentration of the molybdenum dopant and the crystallization temperature. For instance, as the Mo dopant concentration increases, the crystallization temperature of the GeTe thin film has been observed to rise substantially, from 197 °C in undoped GeTe to 317 °C in Mo-doped samples. researchgate.netresearchgate.net This increased crystallization temperature signifies enhanced data retention capabilities for memory devices.

The improved thermal stability is attributed to the structural changes induced by molybdenum doping. The increased disorder and the formation of Mo clusters within the GeTe matrix create a more robust amorphous structure that requires more energy (a higher temperature) to rearrange into an ordered crystalline state. researchgate.netresearchgate.netaip.org This enhanced stability is a crucial advancement for the practical implementation of these materials in electronic and optoelectronic devices. researchgate.netaip.org

The following table summarizes the key research findings on the properties of molybdenum-doped germanium telluride thin films:

PropertyObservationImpact on Memory Applications
Crystallization Temperature (Tx) Increases from 197 °C to 317 °C with Mo doping. researchgate.netresearchgate.netEnhanced data retention and thermal stability.
Amorphous Phase Structure Increased disorder and changes in Ge-Te bond lengths. researchgate.netresearchgate.netContributes to higher thermal stability.
Crystallization Mo-doping inhibits the crystallization process. researchgate.netresearchgate.netImproves the stability of the amorphous state.
Optical Bandgap Decreases from 0.67 eV to 0.55 eV with increased Mo doping. researchgate.netresearchgate.netModifies the electronic properties of the material.
Dopant Distribution Molybdenum tends to cluster within the GeTe matrix. researchgate.netaip.orgInfluences the material's overall structural and thermal properties.

Emerging Research Directions and Future Perspectives in Germanium Molybdenum Chemistry

Rational Design and Predictive Synthesis of Novel Germanium-Molybdenum Architectures

The synthesis of new germanium-molybdenum compounds is increasingly guided by rational design and predictive strategies, moving away from traditional trial-and-error methods. acs.orgosti.gov This approach involves the deliberate design of molecular precursors and reaction conditions to target specific architectures and functionalities. acs.org A key aspect of this is the use of pre-assembled polymetallic precursors which can direct the formation of predictable, long-range organized materials. acs.org

A notable example is the synthesis of dilithium (B8592608) germanium trimolybdenum octaoxide (Li₂GeMo₃O₈), a novel reduced molybdenum oxide. iucr.orgiucr.org This compound features a unique crystal structure with alternating lithium-germanium and molybdenum layers, where molybdenum atoms form triangular Mo₃ clusters. iucr.orgiucr.org The synthesis involved high-temperature reaction of a mixture of lithium molybdate (B1676688), germanium oxide, molybdenum trioxide, and molybdenum metal in a sealed molybdenum crucible. iucr.orgiucr.org Such controlled synthesis demonstrates the ability to create complex, ordered structures.

Another area of focus is the creation of metalloid germanium clusters. nih.gov These clusters can be functionalized and used as building blocks for larger, more complex structures. For instance, silylated germanium clusters have been shown to react with metal complexes to form metalated cluster species with various coordination modes. nih.gov This modular approach allows for the systematic construction of novel materials with tailored properties.

The principles of rational design are also being applied to create materials for specific applications. For example, density functional theory (DFT) is being used to design two-dimensional materials like germanium carbide (g-GeC) as potential anode materials for high-capacity lithium-ion batteries. researchgate.net Computational screening helps in predicting the stability, electronic properties, and ion diffusion barriers of these novel architectures before their experimental realization. researchgate.net

Table 1: Examples of Rationally Designed Germanium-Molybdenum Compounds

Compound Synthesis Method Key Structural Feature Potential Application
Li₂GeMo₃O₈ High-temperature solid-state reaction Triangular Mo₃ clusters Not specified
[η¹-Ge₉(SiᵗBu₂H)₃]RuCp(PPh₃)₂ Solution-phase reaction of a Zintl cluster with an organometallic complex Ruthenium-decorated germanium Zintl cluster Catalysis

Exploration of Unique Quantum Phenomena in Germanium-Molybdenum Systems

The unique electronic and structural properties of germanium-molybdenum compounds make them promising candidates for observing and harnessing quantum phenomena. Research in this area is focused on understanding and manipulating the quantum behavior of these materials, which could lead to advancements in quantum computing and electronics.

One area of interest is the study of molybdenum disulfide (MoS₂) quantum dots (QDs). mdpi.comacs.org Due to strong quantum confinement effects in these zero-dimensional nanostructures, their photoluminescence properties are enhanced. mdpi.com The emission wavelength of MoS₂ QDs is directly related to their size, a characteristic feature of quantum confinement. mdpi.com These unique optical properties make them suitable for applications in sensing and optoelectronics. mdpi.comacs.org

The interface between germanium and other materials can also give rise to interesting quantum effects. For instance, recent research has demonstrated strong charge-photon coupling in a system composed of a germanium double quantum dot integrated with a granular aluminum (grAl) resonator. nomisfoundation.ch This achievement is a significant step towards enabling long-distance, high-fidelity two-qubit gates, a crucial component for scalable quantum computing. nomisfoundation.ch The use of germanium in these quantum systems is advantageous due to its compatibility with existing semiconductor technology.

Furthermore, the study of molybdenum-doped germanium clusters using density functional theory has provided insights into their electronic properties, stabilities, and magnetic quenching. acs.org Understanding how the incorporation of molybdenum atoms affects the quantum states of germanium clusters is essential for designing new materials with specific magnetic and electronic properties.

The exploration of quantum phenomena in these systems is often aided by advanced characterization techniques and theoretical modeling. For example, quantum chemical molecular dynamics and density functional theory are used to model the behavior of these complex systems at the atomic level. researchgate.net This multi-scale modeling approach is crucial for understanding reaction mechanisms and predicting the properties of new materials. researchgate.net

Synergistic Integration with Other Advanced Materials for Multifunctional Properties

The integration of germanium-molybdenum compounds with other advanced materials is a rapidly growing area of research, aiming to create multifunctional composites with enhanced properties that are not achievable with single-component materials. This synergistic approach allows for the development of materials with tailored characteristics for a wide range of applications.

A prominent example is the combination of molybdenum disulfide (MoS₂) with other nanomaterials. MoS₂ can be integrated with noble metal nanoparticles (e.g., Au, Ag) to create heterojunctions with efficient light absorption and conversion capabilities, making them suitable for SERS (Surface-Enhanced Raman Scattering) sensors. acs.org The unique properties of MoS₂ can also be combined with other semiconductors or polymers to create composites for various applications. For instance, MoS₂ has been incorporated with graphene oxide and thermoplastic polyurethane to create a ternary artificial nacre with robust mechanical properties and high electrical conductivity. acs.org

In the realm of energy storage and conversion, MoS₂-based composites are being explored for their enhanced performance. For example, a composite of Co₂Mo₃O₈ nanosheets embedded with MoS₂ has been fabricated for use as an electrochemical sensor. acs.org Similarly, heterostructures of MoS₂ with other metal oxides, such as molybdenum trioxide and rhenium oxide, have shown enhanced catalytic performance for the hydrogen evolution reaction (HER). mdpi.com

The functionalization of MoS₂ nanosheets is another key strategy to improve their integration and performance in composite materials. mdpi.com Both chemical and physical functionalization methods are employed to modify the surface of MoS₂ and enhance its interaction with other materials, leading to improved properties for biological and sensing applications. mdpi.com

Table 2: Examples of Synergistic Germanium-Molybdenum Composites

Composite Material Integrated Materials Enhanced Property Application
Metal/MoS₂ Heterojunctions Noble metals (Au, Ag) Light absorption and conversion SERS sensors
GO/MoS₂/TPU Graphene Oxide, Thermoplastic Polyurethane Mechanical strength, electrical conductivity Artificial nacre
Co₂Mo₃O₈/MoS₂@CC Carbon Cloth Electrochemical sensing Chemical sensors

Advancements in In-Situ Characterization Techniques for Real-Time Reaction Monitoring

The development and application of advanced in-situ characterization techniques are revolutionizing our understanding of the formation and behavior of germanium-molybdenum compounds. These techniques allow researchers to monitor reactions and material transformations in real-time, providing unprecedented insights into reaction mechanisms, intermediate species, and the dynamic evolution of material properties under operational conditions. chinesechemsoc.orgresearchgate.net

A variety of in-situ techniques are being employed to study these systems. For example, in-situ transmission electron microscopy (TEM) allows for the direct visualization of morphological and structural changes at the nanoscale during reactions. chinesechemsoc.org This has been used to observe the lithiation process of electrode materials and the encapsulation of sulfur particles by molybdenum disulfide in batteries. chinesechemsoc.org In-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) provide real-time information about the crystal structure, phase transformations, and local atomic environment of materials during synthesis or operation. chinesechemsoc.org

The combination of multiple in-situ techniques provides a more comprehensive picture of the complex processes occurring in these systems. For instance, the combined use of in-situ optical and electrical probes, such as spectroscopic ellipsometry and four-point probe techniques, has been used to monitor the growth of thin metal films, including molybdenum, in real-time. nih.gov This allows for the characterization of different growth stages and the identification of morphological transitions. nih.gov

The data obtained from in-situ measurements are crucial for validating theoretical models and guiding the rational design of new materials. By understanding the dynamic processes at play during synthesis and operation, researchers can optimize reaction conditions and develop more efficient and stable materials. The integration of machine learning with in-situ characterization is also an emerging trend, which can help to analyze the large datasets generated and identify key correlations between synthesis parameters and material properties. jos.ac.cn

Table 3: In-Situ Characterization Techniques for Germanium-Molybdenum Systems

Technique Information Obtained Example Application
In-Situ Transmission Electron Microscopy (TEM) Morphology, structural evolution, local chemical composition Monitoring the lithiation of MoS₂-based battery electrodes
In-Situ X-ray Diffraction (XRD) Crystal structure, phase transitions Tracking phase evolution during the synthesis of Ge-Mo compounds
In-Situ X-ray Absorption Spectroscopy (XAS) Electronic structure, local atomic environment Investigating the chemical state of Mo atoms in a catalyst under reaction conditions
In-Situ Spectroscopic Ellipsometry Film thickness, optical properties Real-time monitoring of Mo thin film growth

Accelerated Materials Discovery through Advanced Computational Predictions and Machine Learning

The discovery and development of new germanium-molybdenum materials are being significantly accelerated by the integration of advanced computational predictions and machine learning (ML) techniques. ameslab.govmdpi.comresearchgate.net These approaches enable high-throughput screening of vast chemical spaces and the prediction of material properties, reducing the time and cost associated with traditional experimental methods. mdpi.com

Computational methods, particularly density functional theory (DFT), are essential for predicting the structural, electronic, and thermodynamic properties of novel materials. researchgate.netresearchgate.net This allows for the rational design of materials with desired functionalities, such as high-capacity anodes for batteries or efficient catalysts. researchgate.net For example, DFT calculations have been used to investigate the stability and performance of germanene on a molybdenum disulfide substrate. researchgate.net

Machine learning is emerging as a powerful tool to further accelerate this process. researchgate.net ML models can be trained on existing experimental and computational data to predict the properties of new materials with high accuracy and speed. mdpi.comresearchgate.net This enables the rapid screening of large numbers of candidate materials to identify the most promising candidates for experimental synthesis and characterization. mdpi.com Techniques like support vector machines, random forests, and deep learning are being applied to predict various material properties. mdpi.com

The integration of AI/ML with high-performance computing is creating a powerful framework for materials discovery. ameslab.gov This allows for the development of exascale-capable computational codes and workflows that can predict new materials in unexplored composition and structure spaces. ameslab.gov Furthermore, these computational tools can be used to predict synthetic pathways for new materials, providing valuable guidance for experimentalists. ameslab.gov

The synergy between computational prediction, machine learning, and experimental validation is creating a closed-loop, accelerated materials discovery process. acs.org Computational tools can guide experimental efforts, while experimental results provide valuable data to refine and improve the predictive models. This iterative approach is expected to lead to the rapid discovery of novel germanium-molybdenum compounds with tailored properties for a wide range of technological applications.

Q & A

What are the key experimental design considerations for synthesizing germanium-molybdenum compounds?

Basic Research Question: What foundational methods are used to synthesize germanium-molybdenum compounds, and how can reproducibility be ensured? Methodological Answer: For hydrothermal synthesis (e.g., Na₁₂Rb₂[Ru₂O₂(GeMo₁₀O₃₆)₂]·44H₂O), ensure precise control of temperature (120–200°C), pH (4–6), and stoichiometric ratios of precursors (e.g., GeO₂ and (NH₄)₂MoO₄). Document reaction times and crystallization conditions to enable replication . Use X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to verify phase purity and elemental composition .

Advanced Research Question: How can advanced synthesis techniques address challenges in stabilizing germanium-molybdenum heterostructures or alloys? Methodological Answer: Employ pulsed laser deposition (PLD) or chemical vapor deposition (CVD) to control layer-by-layer growth of 2D materials like germanene-MoS₂ heterostructures. Monitor interfacial strain using in situ Raman spectroscopy and optimize carrier gas flow rates (e.g., Ar/H₂ mixtures) to prevent oxidation . For reproducibility, adhere to FAIR data principles by sharing synthesis protocols and raw characterization data in discipline-specific repositories (e.g., NFDI4Chem) .

How should researchers resolve contradictions in published data on germanium-molybdenum systems?

Basic Research Question: What steps are necessary to validate conflicting reports on material properties (e.g., bandgap, catalytic activity)? Methodological Answer: Replicate experiments using identical conditions (e.g., precursor purity, annealing temperatures) and compare results with published datasets. Cross-validate findings via multiple characterization techniques: for example, combine UV-Vis spectroscopy for bandgap analysis with DFT calculations to reconcile discrepancies . Reference the DFG’s Guidelines for Safeguarding Good Research Practice to ensure transparency in data reporting .

Advanced Research Question: How can machine learning frameworks improve the interpretation of contradictory data in germanium-molybdenum research? Methodological Answer: Train models on curated datasets (e.g., crystallographic databases, catalytic performance metrics) to identify outliers or systemic biases. For instance, use clustering algorithms to classify synthesis conditions that yield divergent results (e.g., phase segregation vs. alloy formation). Publish code and training data to enable community validation .

What methodologies are critical for characterizing germanium-molybdenum-based photocatalysts?

Basic Research Question: Which techniques are essential for evaluating photocatalytic CO₂ reduction efficiency? Methodological Answer: Use gas chromatography (GC) to quantify CO/CH₄ yields and isotope-labeling (¹³CO₂) to confirm reaction pathways. Calibrate light sources to standard AM1.5G spectra and report incident photon-to-current efficiency (IPCE) . Include control experiments (e.g., without catalysts or under dark conditions) to rule out non-photocatalytic contributions .

Advanced Research Question: How can operando spectroscopy enhance understanding of active sites in germanium-molybdenum clusters? Methodological Answer: Implement operando X-ray absorption spectroscopy (XAS) to monitor oxidation states of Mo and Ge during catalysis. Pair with time-resolved photoluminescence (TRPL) to correlate charge carrier dynamics with catalytic turnover frequencies. Share raw spectral data and analysis scripts via platforms like Zenodo .

What are the challenges in integrating germanium-molybdenum compounds into 2D material systems?

Basic Research Question: What are the common pitfalls in synthesizing 2D germanium-molybdenum disulfide (Ge-MoS₂) hybrids? Methodological Answer: Avoid contamination by using ultrahigh-vacuum (UHV) chambers for exfoliation or CVD growth. Characterize layer thickness via atomic force microscopy (AFM) and confirm van der Waals interfaces using cross-sectional TEM .

Advanced Research Question: How can strain engineering optimize electronic properties of germanene-MoSe₂ heterostructures? Methodological Answer: Apply uniaxial strain via piezoelectric substrates and map strain-dependent band alignment using angle-resolved photoemission spectroscopy (ARPES). Use DFT simulations to predict optimal strain thresholds for targeted applications (e.g., optoelectronics) .

How should interdisciplinary teams manage data in germanium-molybdenum research?

Basic Research Question: What are the minimum metadata requirements for collaborative studies? Methodological Answer: Adopt the DFG’s checklist for research data management, including experimental parameters (e.g., temperature, pressure), instrument calibration details, and software versions. Store data in standardized formats (e.g., .CIF for crystallography) .

Advanced Research Question: What frameworks support FAIR data sharing in multi-institutional projects? Methodological Answer: Implement electronic lab notebooks (ELNs) with automated metadata capture (e.g, LabArchives). For computational studies, use platforms like NFDI4Chem to archive code, input files, and benchmarking data . Define roles and responsibilities using the DFG’s Guidelines 8–9 to ensure accountability .

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